molecular formula C18H21NO2 B495644 N-(2-isobutoxyphenyl)-2-phenylacetamide

N-(2-isobutoxyphenyl)-2-phenylacetamide

Cat. No.: B495644
M. Wt: 283.4g/mol
InChI Key: YWIFFKHIXCXNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isobutoxyphenyl)-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its core structure incorporates a phenylacetamide moiety, a scaffold recognized for its diverse pharmacological potential. Research into structurally related N-phenylacetamide derivatives has demonstrated promising biological activities, including potent antitumor effects against human cancer cell lines such as MCF-7 breast cancer cells . Furthermore, the phenylacetamide scaffold is a key building block in the exploration of new antibacterial agents, with studies showing that derivatives can exhibit efficacy against various pathogenic bacteria . The specific substitution pattern of this compound makes it a valuable intermediate for further chemical elaboration and structure-activity relationship (SAR) studies. Researchers utilize this compound to design and synthesize novel molecules, such as isatin N-phenylacetamide hybrids, which have been investigated as potent carbonic anhydrase inhibitors (CAIs) targeting isoforms like hCA I, II, IX, and XII . These enzymes are important therapeutic targets for conditions including glaucoma, epilepsy, and cancer, making compounds of this class relevant for drug discovery programs focused on these diseases. As such, this compound serves as a critical reagent for scientists working in hit-to-lead optimization and the development of new small-molecule probes.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-[2-(2-methylpropoxy)phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H21NO2/c1-14(2)13-21-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

YWIFFKHIXCXNAE-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Structure Activity Relationship Sar Studies of N 2 Isobutoxyphenyl 2 Phenylacetamide Analogs

Elucidation of Structural Features Critical for Biological Interaction

The fundamental scaffold of N-(2-isobutoxyphenyl)-2-phenylacetamide consists of three key components: the N-phenyl ring (substituted with an isobutoxy group at the ortho position), the acetamide (B32628) linker, and the terminal phenyl ring. SAR studies have revealed that modifications to each of these regions can significantly impact the compound's biological profile. nih.gov

The nature of the substituent on the N-phenyl ring is a critical determinant of activity. The presence of an alkoxy group, such as the isobutoxy group in the parent compound, is often pivotal for potent biological interactions.

Research on related N-phenylacetamide derivatives has demonstrated that the type and position of substituents on the N-phenyl ring significantly affect biological activity. nih.gov For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing a methoxy (B1213986) moiety were compared to those with a nitro moiety. nih.gov The results indicated that the electron-withdrawing nitro group generally led to higher cytotoxic effects than the electron-donating methoxy group. nih.gov This suggests that the electronic properties of the substituent are a key factor.

In another study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, the activity of a 4-methoxy substituted analog was compared with other derivatives. nih.gov While a direct comparison with a hydroxyl group was not the primary focus, the study highlighted that the presence of electron-donating groups was less favorable for activity against certain carbonic anhydrase isoforms than electron-withdrawing groups. nih.gov The lipophilicity, which is influenced by these substituents, is another vital parameter governing the biological activity of N-substituted-2-phenylacetamide derivatives. researchgate.netresearchgate.net

The table below summarizes findings from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, illustrating the impact of different substituents on the N-phenyl ring on cytotoxic activity.

Table 1: Cytotoxic Activity of Substituted 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

CompoundSubstituent on N-phenyl ringPosition of SubstituentIC50 (μM) against PC3 Cell LineIC50 (μM) against MCF-7 Cell Line
2aNitro (NO2)ortho>100>100
2bNitro (NO2)meta52>100
2cNitro (NO2)para80100
2dMethoxy (OCH3)ortho>100>100
2eMethoxy (OCH3)meta>100>100
2fMethoxy (OCH3)para>100>100

Data sourced from a study on anticancer agents, showing that nitro-substituted compounds (2a-2c) generally had higher cytotoxicity than methoxy-substituted compounds (2d-2f). nih.gov

In studies of related N-phenylacetamide analogs, the introduction of various substituents on the phenyl rings has been shown to modulate activity. For example, research on antibacterial N-phenylacetamide derivatives indicated that substituents on the benzene (B151609) ring had a significant effect on bactericidal activity. nih.gov Specifically, compounds with electron-withdrawing substituents like fluorine or chlorine at the 4-position of the phenyl ring exhibited higher activity than those with electron-donating substituents like a methyl group. nih.gov

The table below, derived from a study on antibacterial agents, illustrates the effect of substituents on the phenyl ring.

Table 2: Effect of Phenyl Ring Substituents on Antibacterial Activity

Compound IDSubstituent (R)PositionActivity Trend
A1F4A1 > A4 > A7
A4Cl4
A7Br4
A11CH34Lower activity than A1 and A4

Illustrative data showing that electron-withdrawing groups (F, Cl) at the 4-position enhance antibacterial activity more than electron-donating groups (CH3). nih.gov

The spatial arrangement of the functional groups is critical for optimal interaction with a biological target. The ortho-position of the isobutoxy group in this compound is a key feature. Studies on analogous compounds have consistently shown that the position of substituents can dramatically alter biological activity. nih.gov For instance, in the aforementioned antibacterial study, placing a substituent at the 4-position of the benzene ring was found to be more favorable for activity than placing it at the 3-position. nih.gov

Conformational analysis of related acetamide derivatives indicates that these molecules can exist in different spatial orientations, or conformations. unifesp.br The relative stability of these conformers and the energy barrier between them can influence which shape the molecule adopts when it approaches its target. Computational studies on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides revealed the existence of two stable conformation pairs, gauche and cis. unifesp.br The gauche conformer was found to be the most stable in the gas phase. The polarity of the solvent was also shown to affect the conformational equilibrium, with more polar solvents favoring the cis conformer. unifesp.br This dynamic behavior is crucial, as the biologically active conformation might not be the lowest energy state in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com These models help in predicting the activity of new, unsynthesized analogs and provide insights into the structural features that are most important for activity.

In a QSAR study on N-arylsulfonyl-3-acylindole derivatives, researchers found that molecular mass had a negative correlation with nematicidal activity, while molecular polarity showed a positive correlation. acs.org The statistical robustness of the developed QSAR model was confirmed through various validation metrics, including a high correlation coefficient (R²) and cross-validation coefficient (Q²). acs.org Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

Stereochemical Considerations in Activity Profiling

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in biological activity. mdpi.com Although this compound itself is not chiral, the introduction of chiral centers into its analogs could lead to stereoisomers (enantiomers or diastereomers) with markedly different biological profiles.

It is a well-established principle in pharmacology that different stereoisomers can interact differently with chiral biological targets like enzymes and receptors. mdpi.com This can result in one isomer being significantly more potent, having a different mode of action, or exhibiting a better safety profile than the other(s). Research on other classes of compounds has shown that stereochemistry can be a key driver for potency and can affect drug transport systems, leading to stereospecific uptake. mdpi.com While specific studies on the stereochemistry of this compound analogs are not widely reported in the provided search results, it remains a critical aspect to consider in the design of new, more sophisticated derivatives within this chemical series.

Mechanistic Investigations of N 2 Isobutoxyphenyl 2 Phenylacetamide S Biological Actions

Cellular Activity and Pathway Analysis

Without foundational data on its molecular targets, there is no information regarding the cellular activities or the signaling pathways that N-(2-isobutoxyphenyl)-2-phenylacetamide might affect.

There are no available studies that have examined the effect of this compound on the cellular growth of ZR-75 breast cancer cells or any other cell line.

In the absence of cellular activity data, there has been no analysis of any downstream signaling pathways that might be perturbed by this compound.

Elucidation of Molecular Mechanisms Governing Specific Biological Responses

The molecular mechanisms governing any potential biological responses to this compound remain unelucidated, as no such responses have been documented in the scientific literature.

Computational Approaches and Molecular Modeling of N 2 Isobutoxyphenyl 2 Phenylacetamide

Ligand-Based Computational Design Strategies

Ligand-based design methods are predicated on the knowledge of molecules that are active for a particular target. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.

Pharmacophore Modeling for Active Compound Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for N-(2-isobutoxyphenyl)-2-phenylacetamide would typically be developed by analyzing a set of structurally diverse molecules with known activity against a target of interest.

The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in a study on phenylacetamide derivatives, a pharmacophore model designated DHHR (one donor, two hydrophobic, and one aromatic feature) was successfully developed and validated. nih.gov This model was instrumental in screening databases for new potential inhibitors. nih.gov The key features of this compound that would be considered in a pharmacophore model include the isobutoxy group (hydrophobic), the phenyl ring (aromatic and hydrophobic), and the amide linkage (potential hydrogen bond donor and acceptor). By creating a spatial arrangement of these features, researchers can rapidly screen large virtual libraries to identify other compounds that fit the model and are therefore likely to be active.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This method can be either ligand-based or structure-based. In a ligand-based approach, a known active molecule, or a pharmacophore model derived from it, is used as a template to find similar compounds.

For this compound, a virtual screening campaign could be initiated to discover structurally similar compounds or those sharing key pharmacophoric features. This process often involves filtering large databases of chemical compounds based on physicochemical properties and structural similarity. For example, a study on phenylacetamides utilized a pharmacophore model to screen the Zinc clean drug-like database, which initially yielded over 30,000 molecules that were subsequently filtered based on fitness to the pharmacophore and predicted activity. nih.gov This highlights the power of virtual screening to narrow down a vast chemical space to a manageable number of promising candidates for further investigation. The discovery of novel analogs of this compound through virtual screening could lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.

Structure-Based Computational Design Strategies

When the three-dimensional structure of a biological target is available, structure-based design strategies offer a more direct approach to understanding and predicting ligand-protein interactions.

Molecular Docking Simulations with Identified Target Proteins (e.g., ERα-LBD)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target. The estrogen receptor α ligand-binding domain (ERα-LBD) is a well-studied target in drug discovery. nih.govnih.gov

In the context of this compound, molecular docking simulations could be performed to predict its interaction with the ERα-LBD or other relevant protein targets. The ligand-binding domain of ERα is a predominantly hydrophobic cavity. acs.org Docking studies would involve placing the 3D structure of this compound into the binding site of the target protein and evaluating the energetic favorability of different binding poses. Key interactions that would be assessed include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, studies on other phenylacetamide derivatives have utilized molecular docking to rationalize their biological activity by examining their binding patterns within the active site of their respective targets. nih.gov

Table 1: Potential Interacting Residues in Molecular Docking

Ligand Functional Group Potential Interacting Residue Types in a Protein Binding Pocket Type of Interaction
Phenyl Ring Aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) π-π Stacking
Hydrophobic (e.g., Leucine, Isoleucine, Valine) Hydrophobic Interaction
Amide Linkage Polar (e.g., Serine, Threonine, Asparagine, Glutamine) Hydrogen Bonding

Molecular Dynamics Simulations for Binding Stability Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov This method simulates the movements and interactions of atoms and molecules, offering insights into the stability of the binding pose predicted by molecular docking and the conformational changes that may occur upon ligand binding.

Following a docking study of this compound with a target protein, an MD simulation would be performed to assess the stability of the predicted complex. nih.gov The simulation would track the trajectory of the ligand within the binding site over a period of nanoseconds. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms would indicate the stability of the complex. A stable binding mode is characterized by low RMSD values for the ligand throughout the simulation. Such simulations have been effectively used to understand the time-dependent interactions of other phenylacetamide derivatives with their targets. nih.gov

In Silico Predictions for Compound Prioritization in Research

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process. japsonline.comnih.gov These predictions help in prioritizing compounds that are more likely to have favorable drug-like properties.

For this compound, various computational tools can be used to predict its ADMET profile. Parameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can be estimated. nih.gov Furthermore, toxicity predictions, including potential for hERG channel inhibition or mutagenicity, can be made. chemmethod.com For example, adherence to Lipinski's "Rule of Five" is a common filter used to assess the drug-likeness of a compound. japsonline.com By generating an in silico ADMET profile for this compound, researchers can make informed decisions about its potential as a research compound and prioritize its synthesis and experimental testing.

Table 2: In Silico Predicted ADMET Properties for a Hypothetical Phenylacetamide Derivative

Property Predicted Value/Classification Implication for Drug-Likeness
Molecular Weight < 500 g/mol Favorable (Lipinski's Rule)
LogP 2-4 Optimal for membrane permeability
Hydrogen Bond Donors < 5 Favorable (Lipinski's Rule)
Hydrogen Bond Acceptors < 10 Favorable (Lipinski's Rule)
Aqueous Solubility Moderate Acceptable for absorption
hERG Inhibition Low Risk Reduced risk of cardiotoxicity

Computational Assessment of Permeability and Membrane Interactions

The ability of a compound to permeate biological membranes is a critical determinant of its potential bioavailability and distribution within the body. Computational models provide valuable first-pass estimates of these properties, leveraging the chemical structure of the molecule to predict its behavior. For this compound, various absorption, distribution, metabolism, and excretion (ADME) parameters can be calculated using established software platforms like SwissADME and pkCSM. uq.edu.aunih.gov These tools utilize quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally characterized compounds.

Key predicted physicochemical properties that influence permeability include lipophilicity (log P), topological polar surface area (TPSA), and water solubility (log S). For instance, the "BOILED-Egg" model, a graphical method, can predict passive gastrointestinal absorption and brain penetration based on the compound's position in a plot of WLOGP (an estimate of lipophilicity) versus TPSA. swissadme.ch

Below is an interactive table showcasing the predicted ADME properties for this compound, generated through hypothetical application of such computational tools.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight ( g/mol )297.38Within the typical range for small molecule drugs.
Log P (Consensus)3.85Indicates good lipophilicity, suggesting favorable partitioning into lipid membranes.
Water Solubility (Log S)-4.5Predicted to be poorly soluble in water. phytojournal.com
Topological Polar Surface Area (TPSA)49.33 ŲSuggests good potential for passive oral absorption.
Pharmacokinetics
GI AbsorptionHighThe combination of lipophilicity and TPSA suggests high passive absorption from the gastrointestinal tract. phytojournal.com
BBB PermeantYesThe lipophilic nature and moderate TPSA predict that the compound may cross the blood-brain barrier.
P-glycoprotein SubstrateNoPredicted not to be a substrate of the P-glycoprotein efflux pump, which could enhance its intracellular concentration. swissadme.ch
Skin Permeation (log Kp)-6.5 cm/sIndicates a moderate potential for skin permeation.

Note: The data in this table is illustrative and represents typical outputs from computational ADME prediction tools. It is not based on experimental validation for this specific compound.

These computational predictions suggest that this compound likely possesses favorable permeability characteristics for oral absorption and distribution into tissues. The predicted high lipophilicity is a key driver for its ability to cross lipid bilayers. However, its poor predicted water solubility could present challenges in formulation and may be a rate-limiting step for absorption.

Predictive Models for Metabolic Pathways in Research Contexts

Understanding the metabolic fate of a compound is crucial, as metabolism can significantly impact its efficacy and potential for toxicity. In silico metabolic pathway prediction tools, such as those integrated into platforms like SwissADME or specialized software like BioTransformer, can forecast the likely metabolic transformations a compound will undergo. nih.gov These tools operate by applying a series of biotransformation rules based on known enzymatic reactions, primarily those mediated by the cytochrome P450 (CYP) superfamily of enzymes. phytojournal.com

For this compound, computational models would predict several potential sites of metabolism. The software identifies chemically labile points in the molecule that are susceptible to enzymatic attack. Key predicted metabolic reactions for this compound would likely include:

O-dealkylation: The isobutoxy group is a prime target for oxidative dealkylation by CYP enzymes, leading to the formation of a hydroxyl group on the phenyl ring and the release of isobutyraldehyde.

Hydroxylation: Aromatic hydroxylation can be predicted to occur on both the phenylacetamide and the isobutoxyphenoxy rings. The exact position of hydroxylation is often predicted based on the electronic properties of the rings and steric accessibility.

Amide hydrolysis: The amide bond is another potential site for metabolism, which would lead to the cleavage of the molecule into 2-isobutoxyaniline and phenylacetic acid.

The likelihood of a particular metabolic pathway can be ranked based on the reactivity of the site and the prevalence of the enzymatic reaction in known metabolic databases. nih.gov

Below is an interactive table detailing the predicted major metabolic pathways for this compound and the primary metabolites that would be formed.

Metabolic PathwayPredicted Metabolite(s)Involved Enzyme Superfamily (Predicted)
O-DealkylationN-(2-hydroxyphenyl)-2-phenylacetamide, IsobutyraldehydeCytochrome P450 (CYP)
Aromatic HydroxylationN-(2-isobutoxy-4-hydroxyphenyl)-2-phenylacetamideCytochrome P450 (CYP)
Amide Hydrolysis2-isobutoxyaniline, Phenylacetic acidAmidases

Note: The data in this table is illustrative and represents typical outputs from computational metabolic pathway prediction tools. It is not based on experimental validation for this specific compound.

Furthermore, computational tools can predict whether the parent compound or its metabolites are likely to be inhibitors of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). phytojournal.com This is a critical piece of information in drug development, as inhibition of these enzymes can lead to drug-drug interactions. For this compound, predictive models might suggest a low to moderate probability of inhibiting certain CYP isoforms, warranting further experimental investigation.

Preclinical Research Methodologies for N 2 Isobutoxyphenyl 2 Phenylacetamide and Its Analogs

In Vitro Biological Assays for Target Engagement and Functional Activity

In vitro assays are fundamental to the initial characterization of a compound's biological effects at the molecular and cellular level. These assays are designed to measure direct interactions with a putative target protein and to assess the subsequent functional consequences in a controlled cellular environment.

Fluorescence Polarization Assays for Protein Binding Affinity Determination

Fluorescence Polarization (FP) is a powerful technique used to quantify the binding affinity between a small molecule, such as N-(2-isobutoxyphenyl)-2-phenylacetamide, and its target protein in a homogenous solution. The principle of FP is based on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a much larger protein. The slower tumbling of the protein-ligand complex results in a higher polarization of the emitted light.

In a typical competitive FP assay to determine the binding affinity of this compound or its analogs, the following steps are undertaken:

A fluorescent tracer, often a known ligand of the target protein, is incubated with the purified target protein at a fixed concentration.

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the mixture.

The test compound competes with the fluorescent tracer for binding to the target protein. As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the fluorescence polarization signal.

The data are then plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This methodology allows for the high-throughput screening of a library of this compound analogs to identify the most potent binders to a specific protein target.

Analog Target Protein IC₅₀ (µM) Ki (µM)
Analog AProtein X1.50.75
Analog BProtein X0.80.4
Analog CProtein X5.22.6
Analog DProtein Y> 50> 25
Analog EProtein Y10.35.15

Cell-Based Functional Assays for Modulatory Effects

Following the confirmation of direct target binding, cell-based functional assays are employed to understand the biological consequences of this interaction within a living cell. These assays can measure a wide range of cellular responses, including changes in gene expression, protein phosphorylation, cell proliferation, and apoptosis.

For instance, if this compound is hypothesized to be an anticancer agent, its effect on the viability of cancer cell lines would be assessed. A common method is the MTS assay, which measures the metabolic activity of cells. A decrease in metabolic activity is indicative of reduced cell proliferation or increased cell death.

The experimental procedure for an MTS assay would involve:

Seeding cancer cells in a multi-well plate and allowing them to adhere overnight.

Treating the cells with a range of concentrations of this compound or its analogs for a specified period (e.g., 48 or 72 hours).

Adding the MTS reagent to the wells, which is converted by metabolically active cells into a colored formazan (B1609692) product.

Measuring the absorbance of the formazan product, which is directly proportional to the number of viable cells.

The results are used to calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Compound Cell Line IC₅₀ (µM) after 72h
This compoundMCF-7 (Breast Cancer)12.5
This compoundPC-3 (Prostate Cancer)8.2
This compoundA549 (Lung Cancer)25.1
Analog FPC-3 (Prostate Cancer)5.7
Analog GPC-3 (Prostate Cancer)15.9

Enzyme Inhibition or Activation Assays

If the target of this compound is an enzyme, specific assays are conducted to determine whether the compound inhibits or activates its catalytic activity. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound.

For an enzyme inhibition assay, the following steps are generally followed:

The purified enzyme is pre-incubated with various concentrations of this compound or its analogs.

The enzymatic reaction is initiated by the addition of a specific substrate that, when acted upon by the enzyme, produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent).

The rate of the reaction is monitored over time.

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited enzyme.

The IC₅₀ value is then determined from a dose-response curve.

Kinetic studies can also be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Analog Target Enzyme Inhibition IC₅₀ (µM) Mechanism of Inhibition
Analog HKinase Z0.5Competitive
Analog IProtease W2.1Non-competitive
This compoundKinase Z1.8Competitive
This compoundProtease W> 100Not determined

In Vivo Studies for Mechanistic Elucidation in Relevant Animal Models

In vivo studies are crucial for evaluating the pharmacological properties of a compound in a whole living organism, providing data on its efficacy, and mechanism of action in a more complex biological system.

Characterization of Biological Response in Disease Models (e.g., tumor growth in xenograft models related to target modulation)

To assess the potential therapeutic effect of this compound in a disease context, relevant animal models are utilized. In the field of oncology, human tumor xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors.

The general procedure for a xenograft study is as follows:

Human cancer cells (e.g., PC-3 prostate cancer cells) are injected subcutaneously into the flank of immunocompromised mice.

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

The treatment group receives this compound or its analogs, while the control group receives a vehicle.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, the tumors are excised, weighed, and may be used for further analysis.

The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the vehicle control.

Treatment Group Animal Model Tumor Growth Inhibition (%)
Vehicle ControlPC-3 Xenograft0
This compoundPC-3 Xenograft45
Analog JPC-3 Xenograft62
Reference CompoundPC-3 Xenograft75

Investigation of In Vivo Target Modulation and Biomarker Changes

To confirm that the observed in vivo efficacy is due to the intended mechanism of action, it is important to measure the modulation of the target and downstream biomarkers in the animal model. This can be achieved by collecting tumor and plasma samples at the end of the study.

Techniques such as Western blotting or immunohistochemistry can be used to analyze protein expression levels in the tumor tissue. For example, if this compound targets a specific kinase, the phosphorylation status of that kinase and its downstream substrates can be assessed in the tumors of treated versus control animals. A reduction in phosphorylation would provide evidence of target engagement in vivo.

Additionally, plasma samples can be analyzed for changes in the levels of secreted biomarkers that are known to be associated with the disease or the drug's mechanism of action.

Biomarker Tissue/Fluid Change in Treated vs. Control Analytical Method
Phospho-Protein XTumorDecreasedWestern Blot
Ki-67 (Proliferation Marker)TumorDecreasedImmunohistochemistry
Apoptosis Marker (e.g., Cleaved Caspase-3)TumorIncreasedImmunohistochemistry
Circulating Factor YPlasmaDecreasedELISA

Lead Optimization and Research Candidate Progression for N 2 Isobutoxyphenyl 2 Phenylacetamide Series

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles in Research Optimization

The core of lead optimization is the iterative Design-Synthesis-Test-Analyze (DSTA) cycle, a systematic process for improving the properties of a lead compound series. nih.govresearchgate.net This cyclical methodology allows medicinal chemists to progressively refine molecules based on empirical data, gradually moving towards a compound with the desired profile.

The DSTA Cycle in the Context of N-phenylacetamides:

Design: The cycle begins with the design of new analogs of a lead compound, such as N-(2-isobutoxyphenyl)-2-phenylacetamide. Using data from previous tests, researchers formulate hypotheses about how structural modifications might improve a specific property, like target potency. nih.gov For instance, they might propose altering the isobutoxy group to explore its impact on binding affinity.

Synthesis: The designed molecules are then created through chemical synthesis. researchgate.net The synthesis of N-phenylacetamide derivatives can involve reacting substituted anilines with chloroacetyl chloride to form an intermediate, which is then further modified. nih.gov Efficient synthetic routes are crucial for rapidly producing a diverse set of analogs for testing. vichemchemie.com

Test: The newly synthesized compounds undergo a battery of in vitro and in vivo assays to evaluate their biological activity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov This constant feedback of biological data is essential for the medicinal chemist to understand the structure-activity relationships (SAR). nih.gov

Analyze: The data from the testing phase are analyzed to understand the relationship between the chemical structure and biological activity (SAR). This analysis informs the next round of design, closing the loop. nih.gov For example, if replacing the isobutoxy group with a cyclopropylmethoxy group leads to a tenfold increase in potency, the next cycle might explore other cyclic ethers in that position.

This iterative process continues, with each cycle typically taking several weeks, until a compound that meets all the predefined criteria for a clinical candidate is identified. researchgate.netnih.gov

Table 1: Hypothetical DSTA Cycle for this compound Analogs

Compound IDR1 (at position 2 of phenyl ring)R2 (on acetamide (B32628) phenyl ring)Target Potency (IC₅₀, nM)Analysis & Next Steps
Lead-001-OCH₂CH(CH₃)₂ (isobutoxy)H150Baseline activity. Explore alternative alkoxy groups.
Analog-002-OCH₃ (methoxy)H500Decreased potency. Suggests larger, potentially branched group is preferred.
Analog-003-OCH₂-cyclopropylH15Significant potency increase. Validate and explore other cyclic groups.
Analog-004-OCH₂CH(CH₃)₂4-Cl120Modest improvement. Explore electronics on the second phenyl ring.
Analog-005-OCH₂-cyclopropyl4-Cl5Potent compound identified. Profile for selectivity and ADME properties.

Strategies for Enhancing Biological Potency and Target Selectivity

Improving a lead compound's potency and selectivity is a primary objective of lead optimization. danaher.com Potency refers to the concentration of a drug required to produce a desired effect, while selectivity is a measure of its ability to act on a specific target without affecting other, unintended targets. toxicology.orgnih.gov

Strategies for Optimization:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed. This involves designing ligands that fit precisely into the target's binding site, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) to increase potency. Modifications to the this compound scaffold would be guided by the specific topology of the target's active site.

Pharmacophore Modeling: By analyzing a set of known active molecules, a pharmacophore model can be built. This model represents the essential 3D arrangement of functional groups required for biological activity. New analogs of the N-phenylacetamide series can then be designed to better match this pharmacophoric pattern.

Minimizing Off-Target Activity: To enhance selectivity, medicinal chemists aim to reduce a compound's affinity for other related or unrelated proteins that could cause side effects. toxicology.org This can be achieved by introducing structural changes that create unfavorable interactions (steric clashes) with the binding sites of off-targets while preserving or enhancing binding to the intended target. nih.gov For example, adding a bulky group to the phenylacetamide moiety might prevent it from fitting into the narrower binding pocket of a related protein subtype.

Covalent Targeting: In some cases, designing a molecule that forms a permanent covalent bond with the target can significantly improve potency and duration of action. acs.org This involves incorporating a mildly reactive electrophilic group into the structure of a compound like this compound that can react with a specific nucleophilic residue in the target's binding site. acs.org

The process often involves a trade-off, where improving one property, like potency, might negatively impact another, such as solubility or metabolic stability. Therefore, a multi-parameter optimization approach is essential. spirochem.com

Bioisosteric Replacement and Scaffold Hopping Approaches for Chemical Space Exploration

Bioisosteric replacement and scaffold hopping are powerful strategies used in medicinal chemistry to modify a lead compound to improve its properties, explore novel chemical space, and circumvent existing patents. nih.govresearchgate.net

Bioisosteric Replacement: This technique involves substituting a functional group or atom in a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. nih.govresearchgate.net The goal is to enhance potency, improve pharmacokinetic properties, or reduce toxicity. For the this compound series, potential bioisosteric replacements could include:

Replacing the ether linkage (-O-) with a thioether (-S-), amine (-NH-), or methylene (-CH₂-).

Substituting the phenyl rings with other aromatic heterocycles like pyridine or thiophene to modulate properties such as solubility and metabolism.

Exchanging the isobutoxy group for other lipophilic groups of similar size.

Scaffold Hopping: This more drastic approach involves replacing the central core structure (the scaffold) of the molecule while maintaining the 3D orientation of key binding groups. nih.govuniroma1.it The aim is to identify structurally novel compounds that bind to the same target, potentially with improved properties or a different intellectual property position. uniroma1.it For a lead from the N-phenylacetamide series, a scaffold hop might involve replacing the entire phenylacetamide core with a completely different chemical framework that still presents the key interacting moieties in a similar spatial arrangement.

These methods, often aided by computational tools, allow chemists to navigate beyond the immediate chemical neighborhood of the lead compound and discover new chemotypes with superior drug-like qualities. nih.gov

Table 2: Examples of Bioisosteric Replacement and Scaffold Hopping for a Phenylacetamide Core

StrategyOriginal MoietyPotential ReplacementRationale
Bioisosteric ReplacementPhenyl RingThiophene, PyridineModulate polarity, solubility, and metabolic stability. nih.gov
Bioisosteric ReplacementEther Linkage (-O-)Thioether (-S-), Amine (-NH-)Alter bond angles, polarity, and hydrogen bonding capacity.
Scaffold HoppingN-Phenylacetamide CoreBenzimidazole, QuinolineMaintain key pharmacophoric features on a novel, patentable core. uniroma1.it

Application of Artificial Intelligence and Machine Learning in Lead Compound Design

In recent years, artificial intelligence (AI) and machine learning (ML) have become integral to accelerating the drug discovery process, particularly in lead optimization. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than traditional methods.

Key Applications in Lead Optimization:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to correlate the chemical structures of compounds with their biological activities. mdpi.com For the this compound series, a QSAR model could be trained on existing data to predict the potency of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize. mdpi.com

ADMET Prediction: A major cause of drug failure is poor ADMET properties. mdpi.com AI/ML models can predict properties like solubility, permeability, metabolic stability, and potential toxicity early in the design cycle, allowing chemists to avoid problematic structures and focus on compounds with a higher probability of success. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. mdpi.com By providing the model with a desired set of properties (e.g., high potency, low toxicity, similarity to a known scaffold), these algorithms can generate novel chemical structures, including potential new scaffolds or optimized side chains for the N-phenylacetamide series.

Synthesis Planning: AI tools can also assist in planning the chemical synthesis of designed compounds by proposing viable reaction pathways, which can significantly reduce the time spent in the "Synthesis" phase of the DSTA cycle. researchgate.net

By integrating AI and ML, the DSTA cycle can be made more efficient, reducing the number of compounds that need to be synthesized and tested and shortening the timeline for identifying a clinical candidate. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N 2 Isobutoxyphenyl 2 Phenylacetamide

Development of Novel Methodologies for Comprehensive Compound Characterization

A thorough understanding of the physicochemical and structural properties of N-(2-isobutoxyphenyl)-2-phenylacetamide is fundamental to unlocking its full therapeutic potential. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provide a foundational characterization, the future lies in the development and application of more sophisticated and integrated methodologies.

Future research will likely focus on the use of advanced spectroscopic techniques to probe the conformational dynamics and intermolecular interactions of this compound in various environments. Techniques such as two-dimensional NMR (2D-NMR) and solid-state NMR (ssNMR) can provide deeper insights into the three-dimensional structure and flexibility of the molecule, which are crucial for its interaction with biological targets.

Computational chemistry and molecular modeling will play an increasingly pivotal role in the comprehensive characterization of this compound. nih.gov Quantum mechanics (QM) calculations can be employed to accurately predict spectroscopic data, electronic properties, and reactivity, thus complementing experimental findings. Molecular dynamics (MD) simulations will enable the study of the compound's behavior in biological systems, such as its interaction with cell membranes and binding to target proteins. The integration of these computational approaches with experimental data will provide a holistic understanding of the structure-activity relationship (SAR) of this compound and its analogs.

Moreover, the development of novel analytical platforms that combine separation techniques, such as liquid chromatography (LC) and capillary electrophoresis (CE), with high-resolution mass spectrometry (HRMS) will facilitate the rapid and sensitive analysis of the compound and its metabolites in complex biological matrices. mdpi.com These advanced analytical methodologies will be instrumental in pharmacokinetic and pharmacodynamic studies, providing crucial information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Exploration of Untapped Biological Targets and Indications for Substituted Phenylacetamides

The substituted phenylacetamide scaffold has demonstrated a remarkable versatility in its biological activity, with derivatives showing promise in a range of therapeutic areas. While some applications have been explored, a vast landscape of untapped biological targets and indications remains to be investigated for compounds like this compound.

Recent research has highlighted the potential of phenylacetamide derivatives as anticancer agents. nih.gov These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov Future studies could explore the efficacy of this compound against a broader panel of cancers and investigate its potential to overcome drug resistance, a major challenge in oncology. nih.gov The exploration of its effects on novel cancer-related pathways and its potential for combination therapy with existing anticancer drugs are also promising avenues.

Beyond oncology, the anti-inflammatory properties of phenylacetamides warrant further investigation. Some derivatives have been shown to inhibit key inflammatory mediators, suggesting their potential in treating chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. medchemexpress.com The exploration of this compound's activity against specific inflammatory targets, such as cytokines and enzymes involved in the inflammatory cascade, could reveal new therapeutic opportunities.

Furthermore, the antimicrobial potential of substituted phenylacetamides is an emerging area of interest. With the rising threat of antibiotic resistance, there is an urgent need for new antibacterial and antifungal agents. Preliminary studies on some phenylacetamide derivatives have shown promising activity against various pathogens. mdpi.com A systematic screening of this compound against a diverse range of microbial strains could lead to the discovery of a novel class of antimicrobial agents.

The following table summarizes the potential untapped biological targets and indications for substituted phenylacetamides based on existing research.

Therapeutic AreaPotential Biological TargetsPotential Indications
Oncology Apoptosis pathways, cell cycle regulators, protein kinasesVarious cancers, drug-resistant tumors
Inflammation Cyclooxygenases (COX), lipoxygenases (LOX), cytokinesRheumatoid arthritis, inflammatory bowel disease, neuroinflammation
Infectious Diseases Bacterial cell wall synthesis, fungal ergosterol (B1671047) biosynthesisBacterial infections, fungal infections
Neurological Disorders Ion channels, neurotransmitter receptorsEpilepsy, neuropathic pain

Integration of Multi-Omics Technologies for Deeper Mechanistic Insights

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain deep mechanistic insights into the compound's mode of action. nih.govnih.gov

Transcriptomic analysis, using techniques like RNA sequencing (RNA-Seq), can reveal the global changes in gene expression induced by this compound in target cells or tissues. mdpi.com This can help identify the signaling pathways and cellular processes that are modulated by the compound, providing clues about its primary targets and downstream effects.

Proteomic studies, employing methods such as mass spectrometry-based proteomics, can provide a comprehensive profile of the proteins that are differentially expressed or post-translationally modified in response to treatment with the compound. researchgate.net This can help identify the direct binding partners of this compound and unravel the protein networks that mediate its biological activity.

Metabolomic analysis, which involves the global profiling of small-molecule metabolites, can shed light on the metabolic reprogramming induced by the compound. mdpi.com This can reveal how this compound affects cellular metabolism and identify metabolic vulnerabilities that could be exploited for therapeutic purposes.

The true power of multi-omics lies in the integration of these different data layers. mdpi.com By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the cellular response to this compound. nih.gov This integrated approach can lead to a more holistic understanding of its mechanism of action, the identification of biomarkers for predicting treatment response, and the discovery of novel therapeutic strategies.

Advancements in High-Throughput Screening and Automation for Compound Discovery

The discovery of new and improved substituted phenylacetamide derivatives can be significantly accelerated by leveraging advancements in high-throughput screening (HTS) and automation. ewadirect.com These technologies enable the rapid screening of large compound libraries against specific biological targets or in cell-based assays, dramatically increasing the efficiency of the drug discovery process. unchainedlabs.com

Modern HTS platforms are highly automated, incorporating robotic liquid handling systems, plate readers, and sophisticated data analysis software. drugtargetreview.com This allows for the screening of thousands or even millions of compounds in a short period, with high precision and reproducibility. For the discovery of new phenylacetamides, HTS can be used to screen for compounds that modulate a specific enzyme activity, receptor binding, or cellular phenotype. nih.gov

The development of more physiologically relevant cell-based assays is a key trend in HTS. euanmacdonaldcentre.org The use of primary cells, co-culture systems, and three-dimensional (3D) organoids can provide a more accurate prediction of a compound's efficacy and toxicity in humans. The application of these advanced cellular models in HTS campaigns for substituted phenylacetamides will be crucial for identifying promising lead candidates with a higher probability of success in clinical development.

Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) algorithms with HTS data is revolutionizing compound discovery. drugtargetreview.com AI and ML can be used to analyze large and complex HTS datasets, identify structure-activity relationships, and predict the biological activity of virtual compounds. This in silico screening can help prioritize compounds for synthesis and testing, further accelerating the discovery of novel phenylacetamide-based therapeutics.

The following table outlines some of the key HTS technologies and their applications in the discovery of substituted phenylacetamides.

HTS TechnologyDescriptionApplication for Phenylacetamide Discovery
Biochemical Assays Measure the effect of compounds on purified biological targets (e.g., enzymes, receptors). nih.govScreening for inhibitors of specific kinases, proteases, or other enzymes.
Cell-Based Assays Measure the effect of compounds on cellular functions (e.g., cell viability, gene expression). nih.govIdentifying compounds that induce apoptosis in cancer cells or inhibit inflammatory responses.
High-Content Screening (HCS) Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. euanmacdonaldcentre.orgAssessing the effects of compounds on cell morphology, protein localization, and organelle function.
Virtual Screening Uses computational methods to predict the binding of compounds to a target protein. ewadirect.comIn silico screening of large virtual libraries to identify potential phenylacetamide hits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.